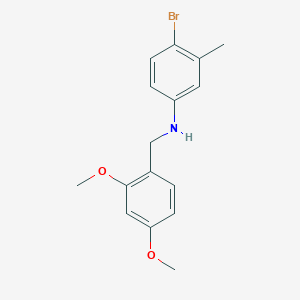![molecular formula C13H13F4NO2 B5830873 3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DEAC and is known for its unique chemical properties that make it useful in a variety of laboratory experiments. In
Scientific Research Applications
DEAC has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of research has been in the development of fluorescent probes for imaging biological systems. DEAC has been found to be an effective fluorophore that can be used to label proteins and other biomolecules for imaging experiments.
In addition to its use as a fluorescent probe, DEAC has also been studied for its potential applications in drug discovery. The compound has been found to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of DEAC is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. This mechanism has been proposed based on studies that have shown that DEAC can bind to ribosomes and interfere with their function.
Biochemical and Physiological Effects
DEAC has been found to have a variety of biochemical and physiological effects in cells. In addition to its activity as a protein synthesis inhibitor, the compound has also been found to induce apoptosis (programmed cell death) in cancer cells. This effect has been attributed to the activation of caspase enzymes, which are involved in the apoptotic pathway.
Advantages and Limitations for Lab Experiments
DEAC has several advantages as a chemical compound for laboratory experiments. It is stable and can be easily synthesized using the methods described above. Additionally, it is fluorescent, making it useful for imaging experiments. However, there are also limitations to its use. For example, DEAC is toxic to cells at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on DEAC. One area of interest is the development of new fluorescent probes based on DEAC that can be used for imaging biological systems. Additionally, there is ongoing research into the potential use of DEAC as a cancer therapy. Finally, there is interest in studying the mechanism of action of DEAC in more detail to better understand its effects on cells.
Conclusion
In conclusion, 3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid is a chemical compound with potential applications in a variety of scientific research fields. Its unique chemical properties make it useful for a variety of laboratory experiments, including the development of fluorescent probes and the study of cancer cell lines. While there are limitations to its use, ongoing research into DEAC is likely to yield new insights into its potential applications in the future.
Synthesis Methods
The synthesis of DEAC involves the reaction of diethylamine with 2,3,5,6-tetrafluoro-4-iodobenzaldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to yield DEAC. This method has been widely used to produce DEAC in the laboratory and has been found to be efficient and reliable.
properties
IUPAC Name |
(E)-3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2/c1-3-18(4-2)13-11(16)9(14)7(5-6-8(19)20)10(15)12(13)17/h5-6H,3-4H2,1-2H3,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKBXEMEOZLHPD-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=C1F)F)C=CC(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C(=C(C(=C1F)F)/C=C/C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

